molecular formula C15H14FNO2 B183311 Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine CAS No. 346725-54-0

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine

Cat. No. B183311
M. Wt: 259.27 g/mol
InChI Key: QZYDHJQNBCPBGJ-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine is a chemical compound with the CAS Number: 346725-54-0. It has a molecular weight of 259.28 . This compound is used in proteomics research .


Molecular Structure Analysis

The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorobenzyl)amine. The InChI code is 1S/C15H14FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine include a molecular weight of 259.28 . More detailed properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Microwave-Assisted Synthesis of Benzoxazoles Derivatives

Benzoxazole derivatives, sharing a structural motif with Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine, exhibit significant pharmacological activities and material science properties. The microwave-assisted synthesis technique has proven effective for quickly diversifying benzoxazole derivatives, highlighting the potential for rapid synthesis and exploration of related compounds like Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine for pharmaceutical and material science applications (Özil & Menteşe, 2020).

Benzoxaboroles in Organic Synthesis and Biomedical Applications

Benzoxaboroles, similar in structural creativity to the compound , serve as building blocks and protective groups in organic synthesis. Their unique properties have led to applications in creating new molecules with biological activity, some of which are undergoing clinical trials. This underscores the potential of Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine in drug development and other biomedical applications (Adamczyk-Woźniak et al., 2009).

Therapeutic Applications of Benzoxaborole Compounds

The versatility of benzoxaborole scaffolds in medicinal chemistry highlights their broad spectrum of applications in designing anti-bacterial, anti-fungal, and anti-inflammatory agents. This suggests potential for compounds like Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine in therapeutic applications, given the structural similarities and the versatile nature of benzoxaboroles (Nocentini et al., 2018).

Antimicrobial Properties of Monoterpenes

While not directly related, the study of monoterpenes such as p-Cymene for their antimicrobial properties offers insights into how structurally diverse compounds can be utilized in addressing microbial resistance. This research avenue suggests potential antimicrobial research applications for Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine, exploring its efficacy against various pathogens (Marchese et al., 2017).

Safety And Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDHJQNBCPBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357919
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine

CAS RN

346725-54-0
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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